Gold's Reagent
Description
Historical Context and Genesis of Gold's Reagent
The development and application of this compound have a distinct history marked by an initial discovery followed by a period of limited investigation before its synthetic potential was more broadly recognized.
This compound was first prepared and described in 1960 by H. Gold, who published the findings in the journal Angewandte Chemie. orgsyn.org The compound is synthesized in nearly quantitative yield from the reaction of one equivalent of cyanuric chloride with six equivalents of N,N-dimethylformamide (DMF) in an inert solvent. orgsyn.orgrichmond.edu The initial characterization described it as a tan to dark-brown solid that is very hygroscopic but stable indefinitely when stored in a dry environment. orgsyn.orgrichmond.edu It is soluble in water and chloroform (B151607) but insoluble in common nonpolar organic solvents. richmond.edu Based on its NMR spectrum, the reagent is assumed to possess a W-configuration. richmond.edu
Following its discovery in 1960, this compound received very little research attention for a number of years. richmond.edu In his initial report, Gold demonstrated that the reagent would react with several nucleophiles, including alkoxide ions, guanidine (B92328), and phenylhydrazine (B124118). richmond.edu A subsequent, notable investigation did not appear until 1974, when Jutz and coworkers studied the reaction of this compound with 2-cyanomethylpyrrole. richmond.edu These early studies established that the CH=N-CH unit of the reagent was typically incorporated into the final product, with the loss of two equivalents of dimethylamine. richmond.edu
Discovery and Initial Characterization
Nomenclature and Chemical Identity of this compound
The identification of this compound is defined by its systematic name, a widely used trivial name, and its chemical classification.
The formal name for the compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride. orgsyn.orgrichmond.educhemimpex.comsigmaaldrich.com
Due to the cumbersome nature of the systematic IUPAC name for routine discussion, the trivial name "this compound" was adopted by researchers. orgsyn.orgrichmond.edu This common name honors its original discoverer, H. Gold. orgsyn.org
Chemically, this compound is classified as a vinylogous iminium salt. richmond.edu It can also be described more specifically as a 3-azavinamidinium salt. richmond.edu This classification is based on its structure, which features a delocalized positive charge over a three-atom (N-C-N) system, analogous to vinamidinium salts. richmond.edu
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride | orgsyn.orgrichmond.educhemimpex.com |
| Common Name | This compound | orgsyn.orgrichmond.educhemimpex.com |
| CAS Number | 20353-93-9 | chemimpex.comsigmaaldrich.com |
| Molecular Formula | C₆H₁₄ClN₃ | chemimpex.com |
| Molecular Weight | 163.65 g/mol | chemimpex.com |
| Appearance | Light orange to yellow powder or crystals | chemimpex.com |
| Melting Point | 100-102 °C | chemimpex.comsigmaaldrich.com |
Table 2: Chemical Compounds Mentioned
| Compound Name | Classification / Role |
|---|---|
| This compound | Vinylogous Iminium Salt |
| Cyanuric chloride | Starting material for synthesis |
| N,N-dimethylformamide | Starting material for synthesis |
| Alkoxide ion | Nucleophile in early studies |
| Guanidine | Nucleophile in early studies |
| Phenylhydrazine | Nucleophile in early studies |
| 2-Cyanomethylpyrrole | Reactant in 1974 study |
| Dimethylamine | Byproduct of reactions |
Relationship to 3-Azavinamidinium Salts
This compound can be formally classified as a 3-azavinamidinium salt. richmond.edu This classification stems from its core structure, which is related to that of vinamidinium salts. Vinamidinium salts are characterized by a delocalized positive charge over a three-atom N-C-N system. The "aza" prefix in the classification of this compound indicates the substitution of a carbon atom within the conjugated chain with a nitrogen atom.
Specifically, the structure of this compound, [(CH₃)₂N-CH=N-CH=N(CH₃)₂]⁺Cl⁻, features a five-atom N-C-N-C-N backbone. The central nitrogen atom at the 3-position of the pentadienyl-like system is what formally makes it a 3-azavinamidinium salt. This is distinct from 2-azavinamidinium salts where the nitrogen is at the 2-position. rsc.org The positive charge is delocalized across this entire conjugated system, which can be represented by several resonance structures. richmond.edu This delocalization contributes to the salt's stability. The electronic effect of the central nitrogen atom influences the reactivity of the terminal carbon positions (1 and 5), making them susceptible to nucleophilic attack. rsc.org
Table 2: Comparison of Vinamidinium and Azavinamidinium Systems
| Salt Type | General Core Structure | Example |
|---|---|---|
| Vinamidinium | [R₂N-CH=CH-CH=NR₂]⁺ | A simple vinamidinium cation |
| 2-Azavinamidinium | [R₂N-CH=N-CH=NR₂]⁺ | Core of this compound |
| 3-Azavinamidinium | [R₂N-CH=N-CH=N-NR₂]⁺ | A related aza-analogue |
Formal Analogy to Masked 1,3-Dicarbonyl Systems
In synthetic chemistry, this compound is often conceptualized as a formal analogue of a masked 1,3-dicarbonyl system. richmond.edu The concept of a "masked" functional group refers to a derivative that is stable under certain conditions but can be converted into the desired functional group at a later stage. This strategy is often part of an "umpolung" or reactivity-inversion approach, where the normal polarity of a functional group is reversed. acs.org
A 1,3-dicarbonyl compound, such as malondialdehyde, possesses two electrophilic carbonyl carbons. This compound mimics this reactivity profile. The two terminal carbons of its N-C-N-C-N backbone are highly electrophilic due to the delocalized positive charge. It reacts with nucleophiles in a manner analogous to a 1,3-dicarbonyl compound, effectively serving as a synthetic equivalent. For instance, its reaction with carbanions derived from Grignard reagents, followed by acidic hydrolysis, yields one-carbon-homologated aldehydes. richmond.edu In this transformation, the reagent provides a "formyl" group, much like a masked derivative of formic acid or a dicarbonyl would.
This analogy provides a significant advantage over using actual 1,3-dicarbonyl compounds in reactions with certain nucleophiles. richmond.edu For example, 1,3-dicarbonyls can be deprotonated at the central carbon, leading to undesired side reactions, whereas this compound does not have this issue. richmond.edu This allows it to function as a clean and efficient two-carbon electrophilic building block for constructing larger molecular frameworks.
Table 3: Analogy of Reactivity
| Reactant | Nucleophilic Attack Site(s) | Typical Product after Hydrolysis |
|---|---|---|
| 1,3-Dicarbonyl (e.g., Malondialdehyde) | Carbonyl carbons | β-Hydroxy ketone or related structures |
| This compound | Terminal carbons (C1 and C5) | Aldehyd (from Grignard reaction), Enaminone (from ketone enolates) |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bis(dimethylaminomethylidene)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N3.ClH/c1-8(2)5-7-6-9(3)4;/h5-6H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIBXAPEZDJDRC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=[N+]=CN(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451631 | |
| Record name | ST51038132 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20353-93-9 | |
| Record name | ST51038132 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gold's Reagent | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Gold S Reagent
Established Synthetic Protocols
The most common and well-established method for synthesizing Gold's Reagent involves the reaction of cyanuric chloride with N,N-dimethylformamide (DMF). richmond.eduthermofisher.krgoogle.com This procedure is known for its high yield and the production of a relatively pure product without the need for extensive purification. orgsyn.org
Preparation from Cyanuric Chloride and N,N-Dimethylformamide
The synthesis is typically carried out by treating one equivalent of cyanuric chloride with six equivalents of N,N-dimethylformamide. richmond.edu The reaction can be performed using an inert solvent, such as 1,4-dioxane, or neat. nih.gov
The established protocol specifies a molar ratio of 1:6 for cyanuric chloride to N,N-dimethylformamide. richmond.edu The mixture is heated, often to around 85°C, for a period of 2 to 3 hours. orgsyn.org An exothermic reaction occurs after an initial heating period of 30-40 minutes. richmond.edu The temperature and reaction time can be adjusted depending on the specific formamides used and the scale of the reaction. nih.gov For instance, some preparations with different N,N-dialkylformamides are heated to 85-100°C. nih.gov
Table 1: Reaction Parameters for the Synthesis of this compound and its Analogs
| Reactant 1 | Reactant 2 | Stoichiometric Ratio (Reactant 1:Reactant 2) | Solvent | Temperature |
| Cyanuric Chloride | N,N-Dimethylformamide | 1:6 | 1,4-Dioxane | ~85°C |
| Cyanuric Chloride | N,N-Diethylformamide | 1:6 | 1,4-Dioxane | 85°C |
| Cyanuric Chloride | N,N-Diallylformamide | 1:3 | Neat | 100°C |
| Cyanuric Chloride | 1-Formylpiperidine | 1:6 | Neat | 100°C |
| Cyanuric Chloride | 4-Formylmorpholine | 1:3 | 1,4-Dioxane | 85°C |
This table is based on data from multiple synthetic procedures. orgsyn.orgnih.gov
A significant observation during the synthesis is the evolution of a considerable amount of carbon dioxide. richmond.eduorgsyn.org For every one equivalent of cyanuric chloride used, three equivalents of carbon dioxide are evolved over a 1 to 2-hour period. richmond.edu This vigorous gas evolution necessitates caution, especially when performing the reaction on a large scale. nih.gov
Upon completion of the reaction and cooling to room temperature, this compound typically solidifies as a tan to dark-brown solid. richmond.edu The product can be isolated through two primary methods:
Filtration and Washing: The solid product is collected by rapid filtration and washed with a solvent like acetone. richmond.edu
In Vacuo Solvent Removal: The solvents are removed under vacuum, and the resulting solid is dried. richmond.edu
The crude product is often used without further purification, as it is generally of sufficient purity for subsequent reactions. orgsyn.org However, if purification is desired, trituration with ethereal and hydrocarbon solvents can be employed. nih.gov The resulting solid is very hygroscopic and should be stored in a dry environment. richmond.edu
Reaction Byproducts (e.g., Carbon Dioxide Evolution)
Scalable Synthesis and Process Optimization
The direct synthesis of this compound from inexpensive starting materials makes it an economical choice for large-scale applications. orgsyn.org Research has focused on optimizing the process for both scalability and efficiency.
"One-Pot" Synthesis Approaches
To circumvent the challenges associated with isolating the hygroscopic this compound, "one-pot" procedures have been developed. researchgate.netingentaconnect.com In this approach, this compound is prepared in situ from cyanuric chloride and N,N-dimethylformamide and then directly reacted with a substrate, such as a ketone, without isolation. researchgate.netingentaconnect.com This modification of the Gupton method avoids handling the sensitive intermediate and can lead to suitable yields of the final product. researchgate.net
The one-pot procedure involves first preparing this compound in a manner similar to the established protocol. researchgate.net After the initial reaction mixture is cooled, a base and the desired ketone are added, and the reaction is then heated to produce the target enaminone. researchgate.net This streamlined process offers an efficient alternative to the stepwise method. researchgate.netingentaconnect.com
Modifications to the Gupton Method
The Gupton method provides a foundational route to this compound. However, modifications have been developed to improve its efficiency and practicality. One significant modification involves conducting the reaction as a one-pot synthesis. ingentaconnect.comresearchgate.net This approach circumvents the need to isolate the highly hygroscopic this compound, which can be challenging to handle due to its sensitivity to moisture. researchgate.net In this modified procedure, the reagent is prepared in situ from cyanuric chloride and N,N-dimethylformamide (DMF) and then directly reacted with a ketone to produce enaminones. ingentaconnect.comresearchgate.net This streamlined process has been shown to successfully yield the desired products and overcomes the drawbacks associated with the isolation of the intermediate reagent. ingentaconnect.comresearchgate.net
Another area of modification has been in expanding the scope of the reagent itself. By substituting N,N-dimethylformamide with other N,N-dialkylformamides, a library of novel Gold's reagents has been synthesized. nih.gov For instance, using N,N-diethylformamide resulted in the formation of the corresponding ethyl-substituted this compound. nih.gov This demonstrates the versatility of the core synthetic route to generate a range of analogous reagents with potentially different reactivity profiles.
Optimization of Reaction Parameters for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its subsequent reaction products. Key parameters that have been the focus of optimization efforts include the choice of base, solvent, and temperature. nih.gov
When initial attempts to use newly synthesized Gold's reagents proved ineffective under previously described conditions, a systematic variation of these parameters was undertaken. nih.gov This optimization was critical for the successful formation of enaminones from ketones. nih.gov
Temperature control has been identified as a critical factor, particularly during the exothermic release of carbon dioxide that occurs during the synthesis of this compound from cyanuric chloride and formamides. nih.gov Careful management of the reaction temperature is essential to minimize the formation of byproducts. nih.gov The temperature at which the characteristic color change and gas evolution occur varies depending on the specific formamide (B127407) substrate used. nih.gov
The following table outlines the optimization of reaction conditions for the formation of an enaminone from acetophenone (B1666503) using a specific this compound, highlighting the impact of different bases and solvents on the reaction outcome.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (2.2) | THF | 65 | 12 | 0 |
| 2 | NaH (2.2) | Dioxane | 100 | 12 | 45 |
| 3 | NaH (2.2) | Toluene (B28343) | 100 | 12 | 20 |
| 4 | KHMDS (2.2) | THF | 25 | 2 | 80 |
| 5 | KHMDS (2.2) | Toluene | 25 | 2 | 85 |
| 6 | t-BuOK (2.2) | THF | 25 | 2 | 90 |
| 7 | t-BuOK (2.2) | Toluene | 25 | 2 | 92 |
Data sourced from a study on the scalable synthesis of enaminones. nih.gov
This data clearly indicates that the choice of a stronger base, such as potassium tert-butoxide (t-BuOK), in a suitable solvent like toluene at room temperature leads to a significantly higher yield of the desired enaminone product in a much shorter reaction time compared to weaker bases or different solvents.
Comparative Analysis of Synthetic Routes
A comparative analysis of the different synthetic strategies for this compound and its applications reveals distinct advantages and disadvantages for each approach.
Advantages and Disadvantages of Different Synthetic Strategies
The traditional method for preparing enaminones often involves the use of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.netnih.gov While direct, this method can suffer from a lack of regioselectivity when used with unsymmetrical ketones, leading to a mixture of constitutional isomers. nih.gov Furthermore, DMF-DMA is a relatively expensive, moisture-sensitive, and heat-sensitive reagent. researchgate.net
The Gupton method, which utilizes the pre-formed this compound, offers a significant advantage in that it is prepared in a single step from inexpensive starting materials—cyanuric chloride and N,N-dimethylformamide—and in nearly quantitative yield without the need for purification. orgsyn.orgrichmond.edu The reactions using this compound can also be carried out at relatively moderate temperatures. orgsyn.org However, a major drawback of the original Gupton method is the hygroscopic nature of the isolated this compound, which necessitates careful handling in a moisture-free environment. researchgate.netrichmond.edu
The following table provides a comparative overview of the advantages and disadvantages of these synthetic strategies.
| Synthetic Strategy | Advantages | Disadvantages |
| DMF-DMA Method | - Direct functionalization of ketones nih.gov | - Can lead to non-selective enolization nih.gov- Expensive researchgate.net- Moisture and heat sensitive researchgate.net |
| Gupton Method (Isolated this compound) | - Prepared from inexpensive raw materials orgsyn.org- Nearly quantitative yield richmond.edu- No purification of reagent needed orgsyn.org- Reactions at moderate temperatures orgsyn.org | - this compound is very hygroscopic researchgate.netrichmond.edu- Requires moisture-free handling conditions researchgate.net |
| Modified Gupton Method (One-Pot) | - Avoids isolation of hygroscopic reagent ingentaconnect.comresearchgate.net- Overcomes drawbacks of other methods ingentaconnect.comresearchgate.net- More convenient and efficient researchgate.net | - Potential for side reactions if conditions are not optimized |
Fundamental Reactivity and Reaction Mechanisms of Gold S Reagent
General Reactivity Profile with Nucleophiles
Gold's Reagent is a stable, preformed salt that reacts cleanly with a range of nucleophiles under mildly basic to basic conditions, often with high regioselectivity. richmond.edu
Reactivity with Active Methylene (B1212753) Compounds
Compounds featuring an active methylene group, positioned between two electron-withdrawing groups, readily react with this compound. tcichemicals.comacs.org These reactions typically yield β-dimethylaminomethylene compounds through a condensation reaction. tcichemicals.com This transformation involves the nucleophilic attack of the carbanion, generated from the active methylene compound, on an electrophilic carbon of this compound, followed by the elimination of dimethylamine. This process is a valuable method for creating enamines and push-pull alkenes.
Reactions with Aniline (B41778) Derivatives
The reaction of this compound with aniline and its derivatives under basic conditions leads to the formation of amidine derivatives. tcichemicals.comacs.org Specifically, the reaction with primary amines produces amidines. orgsyn.org This occurs via nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the reagent, resulting in the displacement of a dimethylamino group. When excess aniline is used, N,N'-diarylformamidines can be synthesized through the sequential replacement of both dimethylamino groups.
Reactions with Alkoxide Ions
Alkoxide ions, potent nucleophiles, react with this compound to produce orthoformate esters. richmond.edu This reaction involves the nucleophilic substitution of the dimethylamino groups by alkoxide ions. The process is believed to occur in a stepwise manner, where the initial attack by one alkoxide ion is followed by subsequent attacks to displace the remaining dimethylamino groups, ultimately forming the stable orthoester.
Reactivity with Guanidine (B92328) and Phenylhydrazine (B124118)
This compound engages in characteristic cyclization reactions with binucleophiles like guanidine and phenylhydrazine. richmond.edu The reaction with guanidine yields 2-aminopyrimidines. richmond.edu In this process, the nucleophilic nitrogen atoms of guanidine attack the electrophilic centers of this compound, leading to ring closure and the elimination of dimethylamine.
Similarly, the reaction with phenylhydrazine produces 1-phenylpyrazole. richmond.edu This transformation is a classic example of a Knorr-type pyrazole (B372694) synthesis, where this compound functions as a 1,3-dicarbonyl equivalent. The reaction proceeds through an initial attack by the hydrazine, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring.
Incorporating the CH=N-CH Unit into Products
A significant aspect of this compound's reactivity is its ability to incorporate its entire three-atom (CH=N-CH) backbone into the final product. richmond.edu This is particularly evident in reactions with nucleophiles that facilitate cyclization, such as guanidine and phenylhydrazine. richmond.edu In these cases, the CH=N-CH unit becomes an integral part of the newly formed heterocyclic ring, making the reagent a valuable tool for constructing five- and six-membered heterocyclic systems. richmond.edu This incorporation occurs with the loss of two equivalents of dimethylamine. richmond.edu
Mechanistic Postulations
The reactivity of this compound can be attributed to its electronic structure, which can be represented by contributing resonance structures. richmond.edu As a 3-azavinamidinium salt, the positive charge is delocalized across the trimethinium system, rendering the C1 and C3 positions highly electrophilic and susceptible to nucleophilic attack. richmond.edu
The general mechanism for its reactions with nucleophiles is postulated to begin with an initial attack at one of these electrophilic carbon centers. richmond.edu The subsequent reaction pathway depends on the specific nucleophile and the reaction conditions. Often, the initial adduct eliminates a molecule of dimethylamine, a good leaving group, to form a more stable product. In the case of reactions with binucleophiles, the initial adduct can undergo an intramolecular cyclization to form heterocyclic compounds. richmond.edu
Resonance Structures and Their Contributions to Reactivity
The reactivity of this compound can be rationalized by considering its contributing resonance structures. richmond.edu As a 3-azavinamidinium salt, the positive charge is delocalized across the nitrogen and carbon atoms of the core structure. richmond.edu
Figure 1: Contributing resonance structures of this compound, illustrating the delocalization of the positive charge and the electrophilic carbon centers.The ability to draw these equivalent Lewis structures, known as resonance forms, is essential when a single structure does not accurately represent the true electronic distribution of the molecule. libretexts.org The actual structure is a hybrid of these forms, with the positive charge distributed over several atoms. richmond.edulibretexts.org
Role of the Iminium System in Electrophilic Activation
The iminium system within this compound is fundamental to its electrophilic character. richmond.eduacs.org Iminium salts are inherently more electrophilic than their corresponding neutral carbonyl or imine counterparts. acs.org This heightened electrophilicity is due to the formal positive charge on the nitrogen atom, which strongly polarizes the adjacent carbon-nitrogen double bond, making the carbon atom highly susceptible to nucleophilic attack. acs.org
In this compound, the extended conjugation of the vinamidinium system further enhances this electrophilic activation. richmond.edu The delocalized positive charge across the C-N-C-N framework makes the terminal carbon atoms particularly electrophilic. richmond.edu This activation is a general feature of iminium ions and enables a wide range of reactions with various nucleophiles. acs.org The process of forming an iminium ion from an aldehyde or ketone with a secondary amine is a well-established method for activating carbonyl compounds towards nucleophilic attack. acs.org this compound, being a pre-formed and stable iminium salt, offers a distinct advantage in this regard. richmond.edu
Proposed Mechanisms for Specific Transformations
The reactions of this compound with nucleophiles generally proceed through a common mechanistic pathway involving nucleophilic addition followed by an elimination step. richmond.edu
Reaction with Mononucleophiles: When reacting with simple mononucleophiles such as amines or the anions of aryl methyl ketones, the nucleophile attacks one of the electrophilic carbon atoms (position 1 or 3) of this compound. richmond.edu This initial attack forms a tetrahedral intermediate. richmond.edu Subsequently, this intermediate eliminates a stable leaving group, typically N,N-dimethylformamidine, to yield the final product, such as amidines, acylamidines, or enaminones. richmond.edu This process effectively results in the β-dimethylaminomethylenation of the nucleophile. richmond.edu
Reaction with Dinucleophiles: this compound can act as a "one-atom lynchpin" or a "two-atom lynchpin" in reactions with dinucleophiles, leading to the formation of heterocyclic structures. richmond.edu For instance, with o-phenylenediamines or o-aminophenols, it functions as a one-atom lynchpin. richmond.edu In the reaction with anthranilic acid, it acts as a two-atom lynchpin to form quinazolinones. richmond.edu The mechanism involves sequential nucleophilic attacks by the two nucleophilic centers of the dinucleophile onto the electrophilic carbons of this compound, followed by cyclization and elimination steps.
Formylation of Grignard Reagents: this compound can be used to formylate Grignard reagents. The proposed mechanism involves the attack of the Grignard reagent at an electrophilic carbon of the reagent. richmond.edu Subsequent acidic hydrolysis of the intermediate leads to the formation of a one-carbon-homologated aldehyde. richmond.edu
Regioselectivity and Stereoselectivity in Reactions with this compound
The outcomes of reactions involving this compound are often characterized by a high degree of control over the position of bond formation (regioselectivity) and the spatial arrangement of atoms (stereoselectivity).
Factors Influencing Regiochemical Outcomes
Regioselectivity in chemical reactions refers to the preference for one direction of bond making or breaking over other possible directions. iupac.org In reactions with this compound, particularly with unsymmetrical nucleophiles, the regiochemical outcome is a critical aspect.
A significant factor influencing regioselectivity is sterics. richmond.edu When unsymmetrical ketones react with this compound, the reaction proceeds with high regioselectivity to produce the enaminone derived from the attack at the less sterically hindered α-carbon of the ketone. richmond.edutandfonline.com This is in contrast to reactions with other reagents like dimethylformamide diethylacetal, where attack at the more substituted carbon can be favored. tandfonline.com The high regioselectivity observed with this compound is believed to arise from a chair-like transition state where gauche-type steric interactions play a major role, favoring the approach of the reagent to the less substituted side of the enolate. richmond.edutandfonline.com
The nature of the nucleophile and the reaction conditions, such as the base and solvent used, can also influence the regiochemical outcome. richmond.edu However, the inherent steric factors of the reagent and the substrate often dominate. richmond.edutandfonline.com
Observation of Stereoselective Control
While the primary focus of many studies on this compound has been on its regioselectivity and utility in constructing various molecular frameworks, the potential for stereoselective control exists, particularly in the synthesis of chiral molecules. richmond.edu
This compound itself has a defined configuration, assumed to be the W-configuration based on NMR spectral data. richmond.edu More significantly, it has been utilized in the preparation of chiral formamidines from chiral starting materials, such as L-valinol tert-butyl ether. richmond.edu These chiral auxiliaries derived from this compound have been successfully employed in asymmetric syntheses of complex molecules like indole (B1671886), isoquinoline, and pyrrolidine (B122466) alkaloids. richmond.edu In these cases, the stereochemical information is transferred from the chiral auxiliary to the final product during the key bond-forming steps.
The stereoselectivity in these reactions is dictated by the chiral environment created by the auxiliary, which directs the approach of the incoming reagents to one face of the molecule over the other. This leads to the preferential formation of one stereoisomer.
Advanced Synthetic Applications of Gold S Reagent
Formylation Reactionstcichemicals.comtcichemicals.comrichmond.edu
Gold's Reagent serves as an effective formylating agent, particularly in the conversion of organometallic compounds, such as Grignard reagents, into aldehydes. tcichemicals.comrichmond.edu This process offers a valuable method for carbon chain extension and the introduction of a crucial functional group.
Conversion of Grignard Reagents to Aldehydestcichemicals.comtcichemicals.comrichmond.edu
The reaction of this compound with Grignard reagents provides a direct route to one-carbon-homologated aldehydes. richmond.edu The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbon of the iminium salt. This initial addition leads to an intermediate that, upon subsequent treatment, yields the desired aldehyde. This method is noted for its efficiency in formylating a variety of carbanions. richmond.edu
Subsequent Acid-Catalyzed Hydrolysistcichemicals.comtcichemicals.comrichmond.edu
Following the initial reaction between this compound and the Grignard reagent, an acid-catalyzed hydrolysis step is necessary to liberate the aldehyde. tcichemicals.comrichmond.edu The intermediate formed is stable under the initial reaction conditions, preventing further reaction with the Grignard reagent. The addition of aqueous acid facilitates the breakdown of this intermediate, releasing the final aldehyde product. richmond.edu
The general mechanism can be visualized as the attack of the Grignard reagent on this compound to form a stable intermediate, which is then hydrolyzed by acid to produce the aldehyde.
Scope and Limitations with Various Grignard Reagentsrichmond.edulibretexts.org
The formylation method using this compound is applicable to a broad range of Grignard reagents, including those derived from aryl, benzyl, and alkyl halides. richmond.edu However, like other organometallic reactions, limitations exist. Grignard reagents are strong bases and can be incompatible with acidic protons present in the substrate, such as those in alcohols, carboxylic acids, and terminal alkynes. libretexts.org The presence of such functional groups can lead to deprotonation rather than the desired nucleophilic addition.
| Grignard Reagent Type | Formylation Product | Applicability |
| Aryl | Aromatic Aldehydes | General |
| Benzyl | Phenylacetaldehyde Derivatives | General |
| Alkyl | Aliphatic Aldehydes | General |
| Vinyl | α,β-Unsaturated Aldehydes | General |
| Acetylenic | α,β-Acetylenic Aldehydes | General |
This table illustrates the general applicability of this compound in the formylation of various Grignard reagents.
Cyclization Reactions for Heterocyclic Synthesistcichemicals.comtcichemicals.comtcichemicals.com
This compound is also a valuable tool in the synthesis of heterocyclic compounds. tcichemicals.com Its ability to react with dinucleophiles facilitates intramolecular cyclization, leading to the formation of five- and six-membered heterocyclic rings. tcichemicals.com
Intramolecular Cyclization Strategiestcichemicals.comtcichemicals.combeilstein-journals.org
The synthetic strategy involves the reaction of this compound with substrates containing two nucleophilic centers. tcichemicals.com These dinucleophiles can attack the reagent, leading to the incorporation of a one or two-atom unit from the reagent into the newly formed ring. This approach has been successfully applied to construct a variety of heterocyclic systems. richmond.edu The reactions are typically carried out under basic conditions. tcichemicals.com
Synthesis of 5- and 6-Membered Heterocyclic Rings from Dinucleophilestcichemicals.comrichmond.edutcichemicals.com
The reaction of this compound with 1,4- and 1,5-dinucleophiles is a key method for synthesizing five- and six-membered heterocycles. richmond.edu For instance, the reaction with ortho-phenylenediamines, ortho-aminophenols, and ortho-hydroxyacetophenones results in the formation of fused heterocyclic systems where this compound acts as a "one-atom lynchpin". richmond.edu In contrast, with anthranilic acid, it functions as a "two-atom lynchpin" to produce quinazolinones. richmond.edu This versatility allows for the targeted synthesis of a range of heterocyclic structures. tcichemicals.com
| Dinucleophile | Heterocyclic Product | Ring Size |
| o-Phenylenediamine | Benzimidazole derivative | 5-membered |
| o-Aminophenol | Benzoxazole derivative | 5-membered |
| o-Hydroxyacetophenone | Benzoxazine derivative | 6-membered |
| Anthranilic Acid | Quinazolinone | 6-membered |
This table provides examples of dinucleophiles used with this compound to synthesize five- and six-membered heterocyclic rings.
Examples: Imidazoles and Quinazolinones
This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles, including imidazoles and quinazolinones. The reaction pathways and resulting products are dependent on the choice of the dinucleophilic substrate.
Imidazoles: The synthesis of benzimidazoles is achieved by reacting this compound with o-phenylenediamines. tandfonline.comtandfonline.com This transformation proceeds under relatively mild conditions and typically results in crude products of high purity. tandfonline.com The reaction involves this compound acting as a "one-atom lynchpin" to facilitate the formation of the five-membered imidazole (B134444) ring. tandfonline.com
Quinazolinones: Quinazolinones can be synthesized from this compound through multiple pathways. One method involves the reaction with anthranilamide, where the reagent functions as a "one-atom lynchpin" to yield 3H-quinazoline-4-one. tandfonline.comtandfonline.com A more extensively studied route involves the reaction of this compound with substituted or unsubstituted anthranilic acids. tandfonline.comrichmond.eduucf.edu This latter transformation is categorized as a "two-atom lynchpin" reaction, where the reagent contributes two atoms to the final heterocyclic structure. tandfonline.comrichmond.eduucf.edu
| Starting Material | Reagent | Product | Transformation Type | Reference(s) |
| o-Phenylenediamine | This compound | Benzimidazole | "One-Atom Lynchpin" | tandfonline.com, tandfonline.com |
| Anthranilamide | This compound | 3H-Quinazolin-4-one | "One-Atom Lynchpin" | tandfonline.com, tandfonline.com |
| Anthranilic Acid | This compound | 4-Hydroxyquinazoline | "Two-Atom Lynchpin" | tandfonline.com, richmond.edu, ucf.edu |
Role as a "Lynchpin" in Multi-Component Reactions
A key feature of the reactivity of this compound is its ability to act as a "lynchpin," a small organic molecule that connects multiple substrates through sequential bond-forming processes. tandfonline.comrichmond.edu Depending on the nature of the dinucleophilic substrate it reacts with, this compound can function as a one-atom, two-atom, or even a three-atom lynchpin. tandfonline.com This capacity allows for the rapid assembly of complex cyclic structures from simple starting materials. richmond.edu
"One-Atom Lynchpin" Transformations
In "one-atom lynchpin" transformations, this compound facilitates cyclization by contributing a single carbon atom to the newly formed ring. This is observed in reactions with 1,4- and some 1,5-dinucleophiles. tandfonline.comrichmond.edu For instance, when o-phenylenediamines or o-aminophenols are treated with this compound, they yield benzimidazoles and benzoxazoles, respectively. tandfonline.comtandfonline.comresearchgate.net In these reactions, a five-membered ring is preferentially formed over a seven-membered one. tandfonline.com Another example is the reaction with o-hydroxyacetophenone, which produces chromone. tandfonline.comtandfonline.com In each case, this compound provides the single carbon atom that closes the ring. tandfonline.com
| Dinucleophile | Product | Heterocycle Class | Reference(s) |
| o-Phenylenediamine | Benzimidazole | Imidazole | tandfonline.com, tandfonline.com |
| o-Aminophenol | Benzoxazole | Oxazole | tandfonline.com, tandfonline.com |
| o-Hydroxyacetophenone | Chromone | Chromone | tandfonline.com, tandfonline.com |
| Anthranilamide | 3H-Quinazolin-4-one | Quinazolinone | tandfonline.com, tandfonline.com |
Enaminone Synthesis
This compound is a highly effective and scalable alternative to reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) for the synthesis of enaminones from ketones. nih.govresearchgate.net Enaminones are versatile building blocks in organic synthesis, serving as precursors for heterocycles and as key intermediates in reactions like Michael additions. nih.gov The use of this compound offers advantages in scalability and can be optimized for various substrates. nih.govresearchgate.net
Regioselective Synthesis from Ketones
A significant advantage of using this compound in enaminone synthesis is the high degree of regioselectivity achieved with unsymmetrical ketones. richmond.edunih.gov The reaction preferentially occurs at the less sterically hindered α-position of the ketone. richmond.edunih.gov This regiocontrol is in contrast to the non-selective functionalization that can occur with DMF-DMA. nih.gov For example, the reaction of this compound with dihydro-β-ionone and geranylacetone (B162166) leads to the regioselective formation of enaminones at the less hindered primary position. nih.gov This selectivity is attributed to a chair-like transition state where steric effects play a crucial role. richmond.edu
| Ketone Substrate | Product | Yield | Key Feature | Reference(s) |
| Acetophenone (B1666503) | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 94% | Intermediate for Osimertinib (B560133) | nih.gov |
| Dihydro-β-ionone | Regioselective enaminone | 56% | Functionalization at less hindered position | nih.gov |
| Geranylacetone | Regioselective enaminone | 62% | Functionalization at less hindered position | nih.gov |
| γ-Butyrolactone | Morpholine-derived enaminone | 74% | Synthesis from a lactone | nih.gov |
Utility in Stereoselective Synthesis of Dienes
The enaminones produced via this compound are valuable intermediates for the synthesis of dienes, particularly Rawal-type dienes. nih.gov These dienes, which possess two constructively oriented electron-donating groups, are highly reactive in Diels-Alder reactions. nih.gov The utility of the enaminone synthesis method has been demonstrated through the stereoselective synthesis of these dienes. nih.govresearchgate.net Research has established conditions that allow for the selective formation of either E- or Z-Rawal-type dienes from the enaminone precursors, highlighting the stereochemical control possible through this methodology. nih.gov This makes this compound an enabling tool for accessing complex molecular frameworks in multistep synthesis. nih.gov
Comparison with Other Enaminone Synthetic Methods
The synthesis of enaminones is a fundamental transformation in organic chemistry, and several reagents are available for this purpose. This compound offers distinct advantages over other common methods, such as those employing N,N-dimethylformamide dimethyl acetal (DMF-DMA), Bredereck's reagent, or various catalytic systems. nih.govresearchgate.netresearchgate.net
This compound is a well-defined, stable, and preformed salt that can be prepared in nearly quantitative yield from inexpensive starting materials like cyanuric chloride and N,N-dimethylformamide. nih.gov Unlike formamide (B127407) acetals such as DMF-DMA, it is not sensitive to moisture or heat. nih.gov This stability and ease of preparation on a large scale make it a practical and economical choice. nih.govnih.gov
A key advantage of this compound is its high regioselectivity. nih.gov Direct functionalization of unsymmetrical ketones with reagents like DMF-DMA can lead to a mixture of constitutional isomers due to non-selective enolization. nih.gov In contrast, this compound often provides superior regioselective control, reacting cleanly under mild, basic conditions to yield a single major product. nih.gov For instance, the synthesis of an intermediate for the drug osimertinib proceeded with 94% yield using this compound, compared to an 84% yield reported with DMF-DMA. nih.gov Similarly, it allows for the regioselective formation of enaminones from terpene compounds like dihydro-β-ionone and geranylacetone at the less sterically hindered position. nih.gov
Other methods for enaminone synthesis often involve limitations that this compound overcomes. researchgate.net Catalytic methods using gold(III), scandium(III) triflate, bismuth(III), or iron(III) have been developed, but can require expensive and less accessible reagents. researchgate.net Some procedures necessitate high reaction temperatures and long reaction times. researchgate.netmdpi.com The one-pot synthesis using this compound, where the reagent is prepared in situ and immediately reacted with a ketone, further enhances its utility by overcoming the drawbacks of isolating the reagent. ingentaconnect.comresearchgate.netresearchgate.net
Table 1: Comparison of Enaminone Synthetic Methods
| Method/Reagent | Advantages | Disadvantages | Typical Conditions | Ref. |
|---|---|---|---|---|
| This compound | High regioselectivity; Stable, non-hygroscopic solid; Prepared from inexpensive materials; Mild, basic reaction conditions. nih.gov | Can require a separate preparation step if not used in a one-pot procedure. | Base (e.g., NaH, NaOi-Pr) in an organic solvent. nih.gov | nih.gov |
| DMF-DMA / Bredereck's Reagent | Commercially available; Simple, direct functionalization of ketones. nih.govmdpi.com | Can lead to non-selective enolization (isomeric mixtures); Moisture and heat sensitive; Can require high temperatures and long reaction times. nih.govresearchgate.netmdpi.com | Neat or in a high-boiling solvent (e.g., xylene) at reflux. mdpi.com | nih.govmdpi.com |
| Catalytic Methods (e.g., Au(III), Sc(OTf)₃) | Can be highly efficient; Some catalysts are reusable. | Often require expensive or specialized metal catalysts; May involve high temperatures or long reaction times. | Varies by catalyst; can be solvent-free or in various organic solvents. | researchgate.net |
Applications in Chiral Auxiliary Chemistry
This compound has found significant application in the field of asymmetric synthesis, particularly in the preparation of chiral formamidines which serve as effective chiral auxiliaries. sigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. du.ac.in The auxiliary is removed after the desired stereoselective transformation, having guided the formation of a specific enantiomer of the product. du.ac.in The use of chiral formamidines derived from this compound is a powerful strategy for the asymmetric alkylation at the α-carbon of an amine, a crucial step in the synthesis of many biologically active alkaloids. sigmaaldrich.comdu.ac.in
Chiral formamidines are readily prepared by the reaction of this compound or, more commonly, dimethylformamide dimethyl acetal (DMF-DMA) with a chiral primary amine or amino alcohol. sigmaaldrich.comorgsyn.org A notable example involves the use of (S)-valinol, a readily available chiral amino alcohol derived from the amino acid valine. orgsyn.org
The synthesis of (S)-N,N-Dimethyl-N'-(1-tert-butoxy-3-methyl-2-butyl)formamidine is a well-documented procedure. orgsyn.org First, (S)-valinol is N-formylated using ethyl formate. orgsyn.org The resulting N-formyl-O-tert-butylvalinol is then hydrolyzed under basic conditions to yield the free amine, which is subsequently treated with DMF-DMA. orgsyn.org This final step, a transamination reaction, produces the desired chiral formamidine (B1211174) in high yield. orgsyn.org This auxiliary is stable under the strongly basic conditions required for subsequent alkylation reactions. orgsyn.org The reaction of these chiral amino alcohols with this compound or its equivalents provides the key formamidine auxiliaries necessary to induce asymmetry in subsequent synthetic steps. sigmaaldrich.com
The chiral formamidines prepared from this compound and its analogs are instrumental in the asymmetric synthesis of several classes of alkaloids, including those with indole (B1671886), isoquinoline, and pyrrolidine (B122466) cores. lookchem.comlookchem.comclockss.org The underlying strategy, known as the Meyers formamidine methodology, involves several key steps. mcmaster.ca First, a secondary amine, such as a tetrahydro-β-carboline (an indole alkaloid precursor) or a tetrahydroisoquinoline, is converted into a chiral formamidine using a chiral amino alcohol derivative. sigmaaldrich.comlookchem.comclockss.org
This chiral formamidine then directs the stereochemistry of α-alkylation. Deprotonation of the carbon adjacent to the nitrogen with a strong base (e.g., tert-butyllithium) creates a lithiated intermediate. lookchem.comclockss.org The chiral auxiliary, often through chelation with the lithium cation, blocks one face of the resulting carbanion, forcing an incoming electrophile (an alkyl halide) to approach from the less hindered face. sigmaaldrich.com This process establishes a new stereocenter with high enantiomeric excess (ee). sigmaaldrich.comclockss.org Finally, the chiral auxiliary is cleaved, typically by hydrazinolysis, to release the α-alkylated amine product in high enantiomeric purity and allow for recovery of the chiral amino alcohol. mcmaster.caclockss.org
This powerful methodology has been successfully applied to the total asymmetric synthesis of:
Indole Alkaloids : The first asymmetric total synthesis of (-)-yohimbone was achieved using this approach. lookchem.com It has also been used to prepare (-)-deplancheine and to correct its initial stereochemical assignment. lookchem.com
Isoquinoline Alkaloids : Numerous 1-alkyl-1,2,3,4-tetrahydroisoquinoline alkaloids have been synthesized with predictable absolute configurations and high enantiomeric purity, including (S)-(-)-noranicanine and (+)-ocoteine. mcmaster.caclockss.org
Pyrrolidine Alkaloids : The trans-2,5-disubstituted pyrrolidine ring system, a core structure in many natural products and alkaloids like (-)-197B, can be synthesized asymmetrically using methods that rely on chiral auxiliaries to control stereochemistry. nih.govwhiterose.ac.uk
Table 2: Mentioned Chemical Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Reagent for enaminone and formamidine synthesis |
| N,N-Dimethylformamide (DMF) | Precursor for this compound |
| Cyanuric chloride | Precursor for this compound |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Reagent for enaminone/formamidine synthesis |
| Bredereck's reagent | Reagent for enaminone synthesis |
| Osimertinib | Drug (synthesis intermediate mentioned) |
| Dihydro-β-ionone | Terpene starting material |
| Geranylacetone | Terpene starting material |
| (S)-Valinol | Chiral amino alcohol |
| (S)-N,N-Dimethyl-N'-(1-tert-butoxy-3-methyl-2-butyl)formamidine | Chiral formamidine auxiliary |
| Ethyl formate | Reagent for N-formylation |
| tert-Butyllithium | Strong base for deprotonation |
| Tetrahydro-β-carboline | Indole alkaloid precursor |
| Tetrahydroisoquinoline | Isoquinoline alkaloid precursor |
| (-)-Yohimbone | Indole alkaloid |
| (-)-Deplancheine | Indole alkaloid |
| (+)-Ocoteine | Isoquinoline alkaloid |
| (S)-(-)-Noranicanine | Isoquinoline alkaloid |
Comparative Analysis with Analogous Reagents
Comparison with Dimethylformamide Acetals (DMF Acetals)
Dimethylformamide acetals (DMF acetals), such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), are widely used as β-dimethylaminomethylenating agents. orgsyn.orgnih.gov They are effective in converting ketones to enaminones, which are valuable intermediates in the synthesis of various organic compounds, including Rawal-type dienes. nih.gov
However, DMF acetals present several drawbacks. They are known to be expensive, sensitive to moisture and heat, and their preparation often involves the use of potent and mutagenic alkylating agents. orgsyn.org Furthermore, reactions with DMF acetals can sometimes necessitate high temperatures and prolonged reaction times to achieve desired outcomes. orgsyn.org
In contrast, Gold's Reagent offers a more economical and practical alternative. It can be prepared in a single step from inexpensive starting materials, cyanuric chloride and N,N-dimethylformamide, in nearly quantitative yield and does not require extensive purification. orgsyn.orgnih.gov Reactions involving this compound can often be conducted under milder conditions, at relatively low temperatures (65–90°C) and with moderate reaction times (12-24 hours). orgsyn.org
Table 1: this compound vs. DMF Acetals
| Feature | This compound | Dimethylformamide Acetals (DMF Acetals) |
|---|---|---|
| Preparation | Single step, nearly quantitative yield from inexpensive materials. orgsyn.org | Often requires potent, mutagenic alkylating agents. orgsyn.org |
| Cost | Economical. richmond.edu | Expensive. orgsyn.org |
| Stability | Bench stable, though hygroscopic. richmond.eduorgsyn.orgnih.gov | Moisture and heat-sensitive. orgsyn.org |
| Reaction Conditions | Relatively low temperatures (65–90°C) and moderate reaction times. orgsyn.org | Can require high temperatures and long reaction times. orgsyn.org |
| Purity | Can be used without extensive purification. orgsyn.org | Purity can be a concern due to sensitivity. |
Comparison with Chloromethylene Iminium Salts
Chloromethylene iminium salts, such as the Vilsmeier reagent, are another class of compounds that share some functional similarities with this compound. richmond.edutcichemicals.com Both can act as formylating agents. tcichemicals.com The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is particularly known for its use in the Vilsmeier-Haack reaction to formylate aromatic and heteroaromatic compounds. rsc.org
While both types of reagents are effective, this compound is described as a well-defined, preformed salt. richmond.edu This characteristic can offer advantages in terms of handling and stoichiometry in reactions. This compound has been shown to react cleanly with a variety of nucleophiles under slightly basic to basic conditions. richmond.edu
Comparison with Eschenmoser's Salt
Eschenmoser's salt, dimethylmethylideneammonium iodide, is a powerful aminomethylating agent. richmond.edumasterorganicchemistry.com It is particularly useful for introducing a dimethylaminomethyl group onto a substrate. masterorganicchemistry.com While this compound can also be used for aminomethylenation, the nature of the introduced group and the reaction mechanisms can differ. richmond.edu
Eschenmoser's salt is a stable, crystalline solid that reacts as an electrophile with enols and enolates. masterorganicchemistry.com this compound, a vinamidinium salt, can be viewed as a masked 1,3-dicarbonyl system and functions as a β-dimethylaminomethylenating agent. richmond.edu This difference in reactivity profile means that the choice between this compound and Eschenmoser's salt will depend on the specific synthetic transformation required.
Distinct Advantages and Disadvantages of this compound in Synthetic Utility
Stability and Purity
A significant advantage of this compound is its stability and purity. richmond.edu It is a well-defined, stable, and preformed salt that can be stored indefinitely in a dry environment, although it is hygroscopic. richmond.eduorgsyn.org It is prepared in nearly quantitative yield and can often be used without further purification, though recrystallization can be performed. orgsyn.orgnih.gov This contrasts with reagents like DMF acetals, which are sensitive to moisture and heat. orgsyn.org The product is a tan to brown solid that is soluble in water and chloroform (B151607) but not in common nonpolar organic solvents. richmond.edu
Reaction Conditions (Basic) and Regioselectivity
This compound reacts cleanly with a wide range of nucleophiles under conditions that are slightly basic to basic. richmond.edu These reactions often proceed with a high degree of regioselectivity. richmond.edu For instance, the reaction with unsymmetrical ketones produces the enaminone at the less substituted position with complete regioselectivity. richmond.edu This high level of control is a distinct advantage in complex syntheses. richmond.edu The reagent has proven effective in reactions with amines, ketones, amides, esters, lactones, and various carbanions. richmond.eduorgsyn.org
Table 2: Advantages and Disadvantages of this compound
| Aspect | Advantages | Disadvantages |
|---|---|---|
| Stability & Purity | Well-defined, stable, preformed salt. richmond.edu Can be stored indefinitely when dry. richmond.edu High purity from a one-step synthesis. orgsyn.org | Hygroscopic. richmond.eduorgsyn.org |
| Reaction Conditions | Reacts under slightly basic to basic conditions. richmond.edu Often proceeds at mild temperatures. orgsyn.org | Solubility is limited to polar solvents like water and chloroform. richmond.edu |
| Regioselectivity | Exhibits significant regioselective control in many reactions. richmond.edu | Not applicable for all desired regiochemical outcomes. |
| Versatility | Reacts with a broad range of nucleophiles. richmond.edu | Primarily acts as a β-dimethylaminomethylenating or formylating agent. |
| Economics | Prepared from inexpensive materials, making it an economical choice. richmond.edu | Not commercially available from all suppliers in large quantities. |
Future Directions and Emerging Research Avenues for Gold S Reagent
Exploration of New Reactivity Patterns and Transformations
While Gold's Reagent is known for its reactions with various nucleophiles, its full reactive potential remains an active area of investigation. richmond.edu Initial studies demonstrated its function as a "one-atom lynchpin" in reactions with species like o-phenylenediamines and as a "two-atom lynchpin" with anthranilic acid to produce quinazolinones. richmond.edu Future research is expected to delve into reactions with a broader array of nucleophilic partners to uncover novel transformations.
Key research objectives in this area include:
Reaction with Complex Nucleophiles: Investigating the reactivity of this compound with more complex and sterically hindered nucleophiles to synthesize intricate heterocyclic systems.
Tandem and Cascade Reactions: Designing one-pot procedures where the initial product from a reaction with this compound undergoes further transformations. This aligns with the broader trend in gold catalysis of developing tandem and cascade reactions to build molecular complexity efficiently. unimi.it
Unconventional Reaction Conditions: Exploring the reagent's behavior under non-standard conditions, such as photochemical or electrochemical activation, to potentially unlock unprecedented reactivity patterns that are not accessible through thermal methods.
Recent developments in gold catalysis have shown that gold carbene intermediates can exhibit unique chemo- and site-selectivity. researchgate.net While not directly involving this compound, these studies highlight the potential for gold-mediated systems to participate in highly specific C–H functionalization and cycloaddition reactions. researchgate.netthieme-connect.com A future research goal could be to determine if this compound can be used as a precursor or participant in analogous transformations, expanding its synthetic toolbox beyond its classical role as an electrophile.
Development of Asymmetric Transformations using this compound
Asymmetric catalysis, the synthesis of chiral molecules, is a cornerstone of modern chemistry, particularly for pharmaceuticals and materials science. While the field of asymmetric gold catalysis has seen significant growth, the use of this compound in this domain is a nascent and promising future direction. chim.itpolyu.edu.hk Currently, most asymmetric gold-catalyzed reactions involve the activation of alkenes, allenes, and alkynes by chiral gold(I) or gold(III) complexes to induce enantioselectivity. chim.itpolyu.edu.hksnnu.edu.cn
Future research could pioneer the involvement of this compound in asymmetric synthesis through several potential strategies:
Chiral Auxiliaries: Attaching a chiral auxiliary to the this compound backbone to create a chiral version of the reagent, which could then transfer stereochemical information during a reaction.
Dual Catalysis: Combining an achiral this compound with a separate chiral catalyst, such as a chiral Brønsted acid or a chiral metal complex, in a dual-catalysis system. snnu.edu.cn This approach has been successful in other areas of gold catalysis. snnu.edu.cn
Chiral Counterions: Pairing this compound, which is an iminium salt, with a chiral anion. This strategy of asymmetric counteranion-directed catalysis could influence the stereochemical outcome of its reactions.
The development of such methods would represent a significant expansion of the utility of this compound, transforming it from a simple building block into a tool for stereocontrolled synthesis.
Integration with Flow Chemistry and Sustainable Synthesis
The integration of chemical processes into continuous flow systems is a major goal for achieving greener and more sustainable synthesis. cinz.nz Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of reactive material at any given time, and improved scalability. cinz.nzuottawa.ca
The preparation of this compound itself, which involves an exothermic reaction between cyanuric chloride and dimethylformamide, is an ideal candidate for transition to a flow process. richmond.eduuottawa.ca Future research in this area would focus on:
Developing a Continuous Synthesis Protocol: Designing a flow reactor setup for the safe and efficient continuous production of this compound, allowing for better temperature control and higher throughput compared to batch methods. uottawa.ca
Telescoped Reactions: Creating integrated flow systems where freshly synthesized this compound is immediately reacted with a subsequent substrate in-line, avoiding the isolation of the hygroscopic intermediate. richmond.eduthieme-connect.com This approach improves efficiency and reduces waste. thieme-connect.com
Greener Chemistry: Leveraging flow conditions to minimize solvent usage, reduce reaction times, and potentially replace stoichiometric reagents with cleaner alternatives like electricity (electrochemistry), aligning with the principles of green chemistry. cinz.nzthieme-connect.com
By adapting its synthesis and reactions to flow technology, the utility of this compound can be enhanced for larger-scale applications, making it a more economical and environmentally benign tool. rsc.org
Potential in Materials Science and Nanotechnology (Indirect Relevance)
While this compound is a specific molecular compound, the term "gold reagents" is used more broadly in materials science to describe precursors for gold-based materials like nanoparticles. It is crucial to distinguish the specific reactivity of this compound from the general use of simple gold salts in these applications. The potential for this compound itself in this field is an indirect and largely unexplored avenue.
Gold nanoparticles (AuNPs) are synthesized using a variety of methods, most of which rely on the chemical reduction of simple gold(III) salts. nih.govacs.org The Turkevich method, a widely used protocol, involves the reduction of chloroauric acid (HAuCl₄) with trisodium (B8492382) citrate (B86180). jst.go.jpnih.gov The citrate acts as both the reducing agent and a capping agent to stabilize the resulting nanoparticles. rsc.org Other methods use different gold precursors and reducing agents to control the size and shape of the nanoparticles. nih.govacs.org
As shown in the table below, the reagents typically used for AuNP synthesis are fundamentally different from the complex vinylogous iminium salt structure of this compound. richmond.edu
| Reagent Type | Specific Compound Name | Typical Application | Reference |
|---|---|---|---|
| Vinylogous Iminium Salt | This compound ([3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride) | Organic Synthesis (Heterocycle formation) | richmond.edu |
| Gold(III) Salt / Acid | Chloroauric Acid (HAuCl₄) | Gold Nanoparticle Synthesis | nih.govjst.go.jpnih.gov |
| Gold(III) Salt | Gold(III) chloride trihydrate | Gold Nanoparticle Synthesis | rsc.org |
| Reducing Agent | Trisodium Citrate | Gold Nanoparticle Synthesis (Turkevich method) | jst.go.jprsc.org |
| Reducing Agent | Sodium Borohydride | Gold Nanoparticle Synthesis | nih.govwikipedia.org |
Future research could hypothetically explore if this compound could act as a structure-directing agent or surface ligand in nanoparticle synthesis, but this would be a novel application distinct from its established reactivity.
Gold nanoparticles are extensively used in analytical and biosensing applications due to their unique localized surface plasmon resonance (LSPR) properties, high surface area, and biocompatibility. acs.orgwikipedia.org These sensors often rely on the color change that occurs when AuNPs aggregate or when molecules bind to their surface, making them excellent platforms for visual detection assays. researchgate.netnih.gov
Applications include:
Optical Biosensors: Detecting biomolecules like DNA and proteins through colorimetric assays or surface-enhanced Raman scattering (SERS). researchgate.netfrontiersin.org
Electrochemical Biosensors: Using AuNPs to modify electrodes, enhancing their conductivity and stability for sensitive detection of analytes. frontiersin.orgmdpi.com
Drug Delivery: Functionalizing AuNPs to carry and deliver therapeutic agents. torskal.com
These applications utilize the material properties of elemental gold at the nanoscale. This compound, as a discrete organic molecule, does not possess these plasmonic or bulk conductive properties. An indirect future role could involve using this compound to synthesize specific organic molecules that are then used to functionalize the surface of gold nanoparticles for a targeted sensing application.
Gold Reagents in Nanoparticle Synthesis (Note: Distinct from "this compound" as a compound)
Synergistic Approaches: Combined Experimental and Theoretical Studies
The advancement of modern chemical research increasingly relies on a synergistic relationship between experimental work and theoretical (computational) studies. nih.gov This integrated approach is particularly powerful in the field of gold chemistry for elucidating complex reaction mechanisms, understanding catalyst behavior, and predicting new reactivity. researchgate.netacs.orgresearchgate.net
For this compound, future research will greatly benefit from this dual strategy:
Mechanism Elucidation: While the outcomes of many reactions with this compound are known, the precise step-by-step mechanisms are often inferred. richmond.edu Density Functional Theory (DFT) calculations can be used to map reaction pathways, identify transition states, and explain observed regioselectivity, as has been done for other gold-catalyzed transformations. nih.govresearchgate.net
Predicting New Reactivity: Computational screening can predict the feasibility of reactions between this compound and novel substrates before they are attempted in the lab, saving time and resources.
Rational Catalyst Design: In exploring asymmetric applications (as discussed in 7.2), theoretical modeling can help design effective chiral ligands or counterions by simulating their interaction with the reagent and substrates. acs.org
Combining the insights from NMR spectroscopy, kinetic experiments, and other empirical data with the predictive power of computational chemistry will be essential for unlocking the next generation of applications for this compound. richmond.eduacs.org
Q & A
Q. What are the critical steps in synthesizing Gold's Reagent, and how do reaction conditions influence its stability?
this compound is synthesized via acid hydrolysis of Grignard intermediates to form aldehydes. Key steps include reacting aryl, benzyl, or alkyl Grignard reagents with this compound in tetrahydrofuran (THF) under mildly basic conditions. For example, Scheme 9 () illustrates its role in forming aldehydes via a one-carbon homologation mechanism. Stability is maintained by its pre-synthesized salt structure, which avoids decomposition under basic pH (≥8), unlike alternatives like DMF derivatives .
Q. How can researchers verify the purity of this compound before use in sensitive reactions?
Purity assessment involves titration, UV spectroscopy, or colorimetric assays to detect residual solvents or byproducts. Pharmacopeial standards (e.g., USP 35–NF 30) recommend testing for heavy metals, chloride ions, and moisture content. For example, residual tetrahydrothiophene (tht) in Gold(I) complexes can be quantified via NMR or GC-MS .
Q. What precautions are necessary when handling this compound in oxygen-sensitive reactions?
Store the reagent under inert gas (argon/nitrogen) in anhydrous solvents like THF or dichloromethane. Conduct reactions in flame-dried glassware with rigorous exclusion of moisture. Pre-activate molecular sieves (3Å) to maintain solvent dryness, as water can hydrolyze the reagent and reduce yields .
Q. What are the primary applications of this compound in foundational organic synthesis?
It is widely used for formylating Grignard reagents to synthesize aldehydes, particularly in heterocyclic chemistry (e.g., indoles, isoquinolines). Its regioselectivity in o-aminophenol and o-phenylenediamine reactions enables controlled formation of quinazolinones (Scheme 11–12, ) .
Q. How does this compound compare to traditional formylation agents like DMF derivatives in basic research?
Unlike DMF-based reagents (e.g., DMF-acetal), this compound offers superior regioselectivity and stability. It avoids side reactions like over-alkylation and operates efficiently under mild conditions (e.g., THF, rt), making it ideal for sensitive substrates .
Advanced Research Questions
Q. What mechanistic insights explain this compound's role as a "single or dual atomic hub" in heterocycle synthesis?
The reagent acts as a "hub" by transferring formyl groups selectively. For instance, with anthranilic acid, it forms quinazolinones via dual atomic transfer (C and O), while with o-phenylenediamine, it enables single-carbon insertion (Scheme 11–12, ). DFT studies could further elucidate its transition-state interactions .
Q. How can researchers resolve contradictory yield data when using this compound under varying solvent systems?
Systematically test solvent polarity (e.g., THF vs. MeOH/THF mixtures) and base strength (e.g., AgNO₃ vs. K₂CO₃). shows that AgNO₃ in MeOH/THF enhances reactivity for bulky substrates. Cross-validate with kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps .
Q. What strategies optimize this compound for asymmetric synthesis of chiral imidazolidines?
Use chiral auxiliaries (e.g., L-valine tert-butyl ester) to induce stereoselectivity during formylation. reports successful applications in imidazolidine synthesis, where the reagent’s pre-organized structure minimizes racemization compared to in situ-generated analogs .
Q. How does this compound enable regioselective functionalization of polycyclic aromatic hydrocarbons (PAHs)?
Its steric and electronic properties favor formylation at less hindered positions. For example, in anthracene derivatives, the reagent selectively targets the central ring. Pair with computational modeling (e.g., Fukui indices) to predict reactivity .
Q. What advanced analytical techniques validate this compound's role in multi-step catalytic cycles?
In situ IR or Raman spectroscopy tracks intermediate formation, while X-ray absorption spectroscopy (XAS) probes Au(I) coordination geometry. For example, ’s Gold(I)-thiourea complexes were characterized via X-ray crystallography, revealing ligand effects on reactivity .
Methodological Recommendations
- Reproducibility : Document solvent purity, base equivalents, and reaction atmosphere ().
- Contradiction Analysis : Use control experiments with alternative reagents (e.g., DMF-acetal) to isolate variables ().
- Data Reporting : Follow IUPAC guidelines for yield calculations and SI units ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
